1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one
Description
Reagents: Intermediate from step 2, butanone
Conditions: Reflux in a solvent like acetonitrile, with a catalyst such as palladium on carbon
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Properties
IUPAC Name |
1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-3-6-14(23)22-10-5-7-12(11-22)21(2)15-13(16(17,18)19)8-4-9-20-15/h4,8-9,12H,3,5-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSURKIEKPFZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one typically involves multiple steps One common method starts with the preparation of the trifluoromethylpyridine derivative, which is then reacted with a piperidine derivative under specific conditions
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Step 1: Preparation of Trifluoromethylpyridine Derivative
Reagents: Trifluoromethylpyridine, methylating agent
Conditions: Reflux in an appropriate solvent such as methanol or ethanol
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Step 2: Reaction with Piperidine Derivative
Reagents: Prepared trifluoromethylpyridine derivative, piperidine derivative
Conditions: Reflux in a solvent like dichloromethane or toluene, with a base such as triethylamine
Chemical Reactions Analysis
Types of Reactions
1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Reflux in an appropriate solvent
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Reduction: : Reduction reactions can be used to modify the functional groups within the compound.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Reflux in an inert solvent like tetrahydrofuran
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Substitution: : The compound can undergo substitution reactions to replace specific functional groups.
Reagents: Nucleophiles or electrophiles depending on the desired substitution
Conditions: Reflux in a solvent like dichloromethane or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The exact mechanism of action of 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)propan-1-one
- 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one
- 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)methan-1-one
Uniqueness
The uniqueness of 1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
